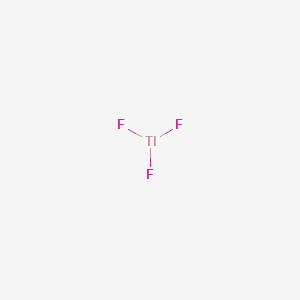

Thallium fluoride (TlF3)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thallium fluoride, also known as thallium trifluoride, is an inorganic compound with the chemical formula TlF3. It is a white solid that is primarily of theoretical interest. Thallium fluoride adopts the same structure as bismuth trifluoride, featuring eight-coordinate thallium (III) centers .

準備方法

Thallium fluoride can be synthesized through various methods. One common synthetic route involves the reaction of thallium (III) oxide (Tl2O3) with hydrofluoric acid (HF). The reaction is typically carried out under controlled conditions to ensure the complete conversion of thallium (III) oxide to thallium fluoride. The reaction can be represented as follows:

Tl2O3+6HF→2TlF3+3H2O

化学反応の分析

Direct Halogenation

Thallium metal reacts vigorously with fluorine gas at room temperature:

2Tl(s)+3F2(g)→2TlF3(s)[2][4]

Acid-Base Reaction

Thallium(III) oxide reacts with hydrofluoric acid:

Tl2O3(s)+6HF(aq)→2TlF3(s)+3H2O(l)[3]

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Direct halogenation | Tl, F₂ | Room temperature | High |

| Acid-base reaction | Tl₂O₃, HF | Aqueous, controlled | Moderate |

Thermal Decomposition

TlF₃ decomposes upon heating above 550°C, forming thallium(I) fluoride (TlF) and fluorine gas:

2TlF3(s)Δ2TlF(s)+F2(g)[5][6]

Key Data:

-

Decomposition Temperature: 550°C

-

Byproducts: TlF (solid), F₂ (gas)

Reduction

TlF₃ acts as an oxidizing agent in the presence of strong reductants:

-

With hydrogen gas:

TlF3(s)+H2(g)→TlF(s)+2HF(g)[4]

-

With sulfur dioxide:

TlF3(s)+SO2(g)+2H2O(l)→TlF(s)+SO42−(aq)+4H+(aq)[4]

Oxidation

TlF₃ can oxidize iodide ions to iodine:

TlF3(s)+3I−(aq)→TlI3(s)+3F−(aq)[4]

Thallium(III) iodide (TlI₃) further decomposes upon heating:

TlI3(s)ΔTlI(s)+I2(g)[4]

Substitution and Complexation Reactions

TlF₃ participates in ligand exchange reactions with other halides:

-

With chloride ions:

TlF3(s)+4Cl−(aq)→[TlCl4]−(aq)+3F−(aq)[4]

-

With bromide ions:

TlF3(s)+4Br−(aq)→[TlBr4]−(aq)+3F−(aq)[4]

Stability of Complexes:

| Complex Ion | Geometry | Stability |

|---|---|---|

| [TlCl₄]⁻ | Tetrahedral | Moderate |

| [TlBr₄]⁻ | Tetrahedral | Low |

Hydrolysis in Aqueous Media

TlF₃ undergoes partial hydrolysis in water, though the reaction is less vigorous compared to thallium metal:

TlF3(s)+3H2O(l)→Tl(OH)3(aq)+3HF(aq)[2][4]

Note: The hydrolysis product, thallium(III) hydroxide (Tl(OH)₃), is unstable and may decompose further.

Biological and Environmental Interactions

TlF₃ exhibits significant toxicity due to thallium's ability to mimic potassium ions, disrupting cellular processes such as:

科学的研究の応用

Thallium fluoride (TlF3) has several scientific research applications, particularly in chemistry and materials science. It is also known as Thallium(III) fluoride or trifluorothallane .

Scientific Research Applications

Thallium fluoride (TlF3) has notable applications in the following fields:

- Catalysis Thallium fluoride serves as a catalyst in different chemical reactions, including organic synthesis and polymerization reactions.

- Materials Science It is used to produce specialized optical materials, such as infrared lenses and windows, due to its unique optical properties.

- Analytical Chemistry Thallium fluoride is used as a reagent in analytical chemistry for detecting and quantifying various elements and compounds.

Other properties

- Debye Temperature Variation Thallium fluoride (TlF) has an orthorhombically distorted variant NaCl–type structure . At normal room temperature, it has a distorted rock salt structure . The variations of Debye temperature with absolute temperature have been theoretically calculated for thallium fluoride .

- Thermoelectric Performance Thallium-based fluoride perovskites TlXF3 (X = Hg, Sn, Pb) have strong anharmonicity and high thermoelectric performance . The lattice thermal conductivity of these compounds is very low, with TlPbF3 having only 0.42 W m−1 K−1 at 300 K .

- Toxicity Thallium is known to be toxic, with the manifestation of symptoms and laboratory abnormalities described in cases of thallium toxicity . The detection of thallium in blood and urine samples is used to quantify thallium levels upon admission .

作用機序

The mechanism of action of thallium fluoride involves its ability to interact with various molecular targets and pathways. Thallium fluoride can form complexes with other molecules, altering their chemical properties and reactivity. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .

類似化合物との比較

Thallium fluoride can be compared with other similar compounds, such as aluminum fluoride (AlF3), gallium fluoride (GaF3), and indium fluoride (InF3). These compounds share similar chemical properties and structures, but each has unique characteristics that make them suitable for different applications. For example:

Aluminum Fluoride (AlF3): Used as a catalyst in the production of aluminum and in the manufacture of ceramics.

Gallium Fluoride (GaF3): Used in the production of semiconductors and as a catalyst in organic synthesis.

Indium Fluoride (InF3): Used in the production of optical materials and as a reagent in analytical chemistry

Thallium fluoride’s uniqueness lies in its specific coordination structure and its limited industrial applications compared to its counterparts.

生物活性

Thallium fluoride (TlF3) is a compound that has garnered attention due to its unique properties and biological activity. This article reviews the biological effects of TlF3, including its mechanisms of toxicity, interactions with cellular components, and potential implications for health.

Thallium fluoride exists in various polymorphic forms, with TlF3 being particularly notable for its ionic structure. The cohesive energies of its polymorphs have been studied, indicating significant thermodynamic stability which may influence its biological interactions .

Mechanisms of Toxicity

The biological activity of TlF3 is primarily characterized by its toxic effects on cellular systems. The following mechanisms have been identified:

- Mitochondrial Dysfunction : Thallium ions can disrupt mitochondrial functions by altering membrane fluidity and affecting energy production pathways. This includes inhibition of key enzymes in the electron transport chain, leading to decreased ATP synthesis and increased reactive oxygen species (ROS) formation .

- Enzyme Inhibition : TlF3 has been shown to inhibit various enzymes by binding to sulfhydryl groups (-SH) in cysteine residues. This interference affects metabolic processes, including glycolysis and the Krebs cycle, ultimately leading to cellular energy depletion .

- Cellular Uptake : Thallium can mimic potassium ions due to its similar ionic radius and charge, allowing it to enter cells through potassium channels. This substitution disrupts potassium-dependent processes, including those involving Na+/K+-ATPase .

Case Studies and Research Findings

Several studies have documented the biological effects of thallium exposure:

- Neurotoxicity : Thallium exposure has been linked to neurological impairments. Case studies indicate that individuals exposed to high levels of thallium exhibit symptoms such as ataxia and tremors, correlating with biochemical changes in the brain .

- Organ Damage : Histopathological examinations reveal that thallium causes necrotic changes in vital organs such as the kidneys, liver, and heart. These alterations include mitochondrial swelling and loss of organelle integrity, which are indicative of severe cellular damage .

- Microbial Inhibition : Research indicates that thallium compounds can inhibit nitrification processes in soil bacteria, suggesting potential ecological impacts alongside human health concerns .

Data Table: Biological Effects of Thallium Fluoride

特性

CAS番号 |

7783-57-5 |

|---|---|

分子式 |

F3Tl |

分子量 |

261.379 g/mol |

IUPAC名 |

thallium(3+);trifluoride |

InChI |

InChI=1S/3FH.Tl/h3*1H;/q;;;+3/p-3 |

InChIキー |

BOUDEKXATYHWHY-UHFFFAOYSA-K |

SMILES |

F[Tl](F)F |

正規SMILES |

[F-].[F-].[F-].[Tl+3] |

Key on ui other cas no. |

7783-57-5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。